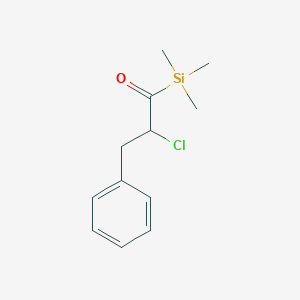
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a chloro group, a phenyl group, and a trimethylsilyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylpropan-1-one with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution Reactions: Products such as 2-azido-3-phenyl-1-(trimethylsilyl)propan-1-one.
Reduction Reactions: Products such as 2-chloro-3-phenyl-1-(trimethylsilyl)propan-1-ol.
Oxidation Reactions: Products such as 2-chloro-3-(4-hydroxyphenyl)-1-(trimethylsilyl)propan-1-one.
Applications De Recherche Scientifique
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-phenylpropan-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties.
3-Phenyl-1-(trimethylsilyl)propan-1-one: Lacks the chloro group, affecting its reactivity.
2-Chloro-3-(trimethylsilyl)propan-1-one: Lacks the phenyl group, altering its aromatic interactions.
Uniqueness
2-Chloro-3-phenyl-1-(trimethylsilyl)propan-1-one is unique due to the presence of all three functional groups (chloro, phenyl, and trimethylsilyl) on the same molecule. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61157-35-5 |
|---|---|
Formule moléculaire |
C12H17ClOSi |
Poids moléculaire |
240.80 g/mol |
Nom IUPAC |
2-chloro-3-phenyl-1-trimethylsilylpropan-1-one |
InChI |
InChI=1S/C12H17ClOSi/c1-15(2,3)12(14)11(13)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clé InChI |
WRHDFVVHRCZXKB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=O)C(CC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


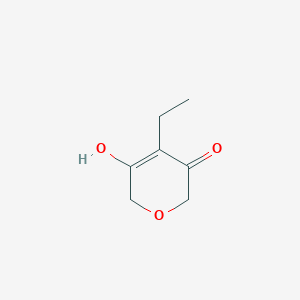

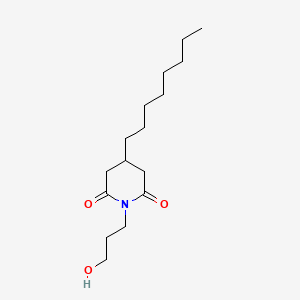
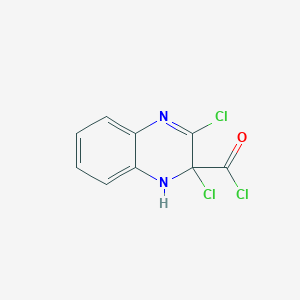
![Diheptyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14584233.png)
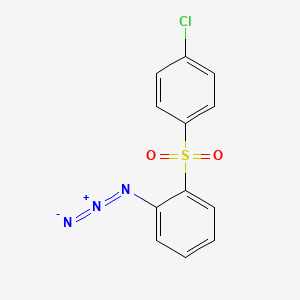
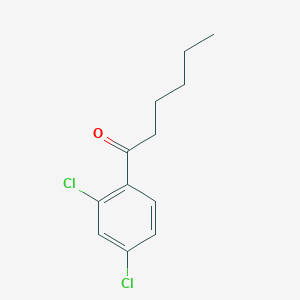

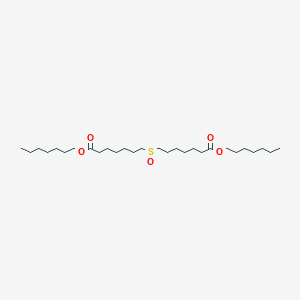
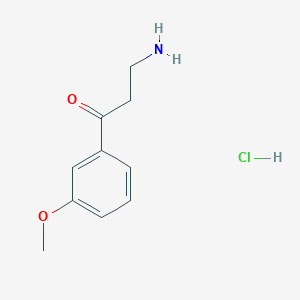
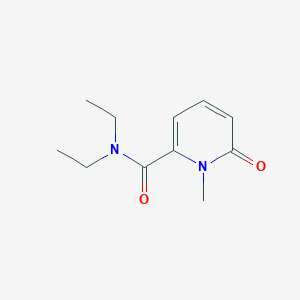
![3-[(Methoxyimino)methyl]benzoic acid](/img/structure/B14584267.png)
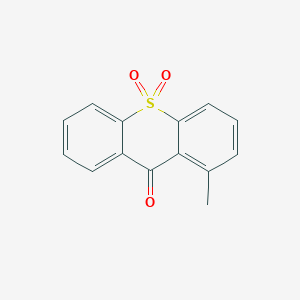
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-nitrophenyl)-](/img/structure/B14584279.png)
